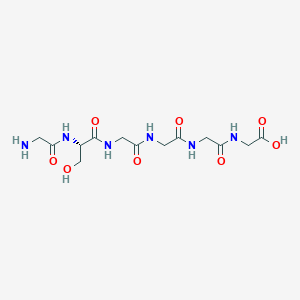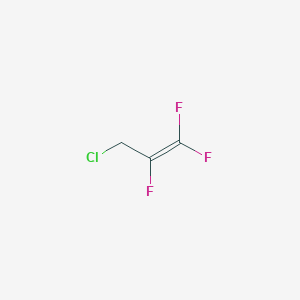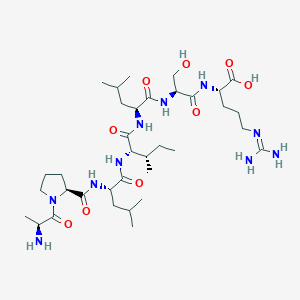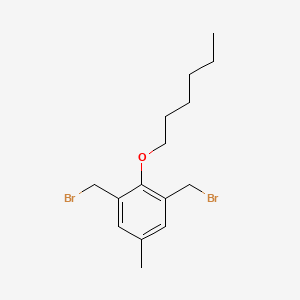
Glycyl-L-serylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-serylglycylglycylglycylglycine is a peptide composed of multiple glycine and serine residues. Peptides like this one are of significant interest in biochemical research due to their potential roles in various biological processes and their utility in synthetic biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative conditions can modify the serine residues, potentially forming serine derivatives.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or proteolytic enzymes.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Carbodiimides for activation and coupling reagents.
Major Products
Hydrolysis: Glycine and serine.
Oxidation: Oxidized serine derivatives.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
Glycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Synthetic Biology: Utilized in the design of synthetic proteins and enzymes.
Industrial Applications: Employed in the production of recombinant proteins and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of Glycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide used as a buffer in biochemical assays.
Glycyl-L-serine: Another peptide with similar structural features but fewer glycine residues.
Propiedades
Número CAS |
219724-66-0 |
|---|---|
Fórmula molecular |
C13H22N6O8 |
Peso molecular |
390.35 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N6O8/c14-1-8(21)19-7(6-20)13(27)18-4-11(24)16-2-9(22)15-3-10(23)17-5-12(25)26/h7,20H,1-6,14H2,(H,15,22)(H,16,24)(H,17,23)(H,18,27)(H,19,21)(H,25,26)/t7-/m0/s1 |
Clave InChI |
PRMAYICINATMMZ-ZETCQYMHSA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
SMILES canónico |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)



![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)

![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)

![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
